molecular formula C16H13Cl2NO2 B3461025 N-(2,4-dichlorophenyl)-4-oxo-4-phenylbutanamide

N-(2,4-dichlorophenyl)-4-oxo-4-phenylbutanamide

Cat. No.: B3461025
M. Wt: 322.2 g/mol
InChI Key: WBYPBVYEISAWDW-UHFFFAOYSA-N
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Description

“N-(2,4-dichlorophenyl)-4-oxo-4-phenylbutanamide” is an organic compound that likely contains a carboxamide group (CONH2) attached to a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), and a 2,4-dichlorophenyl group (a benzene ring with two chlorine atoms attached at the 2nd and 4th positions). The “4-oxo” could refer to a ketone group (C=O) at the 4th position of the butanamide .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would likely have aromaticity due to the phenyl rings, polarity due to the dichlorophenyl group and the amide group, and potential for hydrogen bonding due to the amide group .


Physical and Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, etc., are typically determined experimentally. Without specific experimental data for this compound, it’s not possible to provide these properties .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific biological target and the structure of the compound. Without specific information or studies on this compound, it’s not possible to provide a mechanism of action .

Safety and Hazards

Like the physical and chemical properties, safety and hazard information is typically determined through specific testing and is regulated by organizations like the Occupational Safety and Health Administration (OSHA) in the U.S. Without specific data or safety sheets for this compound, it’s not possible to provide this information .

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-4-oxo-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO2/c17-12-6-7-14(13(18)10-12)19-16(21)9-8-15(20)11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBYPBVYEISAWDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCC(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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